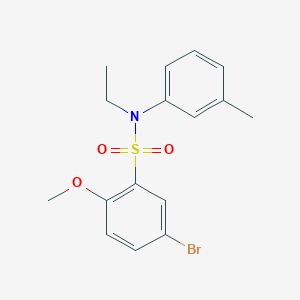![molecular formula C17H13ClN4 B7546890 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile, also known as CEC, is a synthetic compound that belongs to the class of cinnoline derivatives. It is a potent inhibitor of protein kinases, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile exerts its anticancer effects through the inhibition of protein kinases, specifically the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, this compound can prevent the growth and survival of cancer cells.
Biochemical and physiological effects:
In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and neuroprotective properties. It can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Furthermore, this compound has been found to protect neurons from damage caused by ischemia, or lack of oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile in lab experiments is its potency as a protein kinase inhibitor. This allows for the study of the MAPK pathway and its role in cancer and other diseases. However, this compound's potency may also pose a challenge in determining optimal dosages for in vivo studies. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
Future research on 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile could focus on its potential use in combination with other anticancer agents, as well as its effects on other pathways involved in cancer development and progression. Additionally, the neuroprotective and anti-inflammatory properties of this compound could be further explored for potential use in treating neurological disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 3-cyano-4-(2-hydroxyethylamino)cinnoline in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-[2-(2-chlorophenyl)ethylamino]cinnoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-7-3-1-5-12(14)9-10-20-17-13-6-2-4-8-15(13)21-22-16(17)11-19/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPEDCGLIPULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC2=C(N=NC3=CC=CC=C32)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)


![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)

![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)



![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
